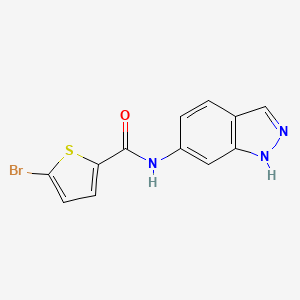
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and an indazole ring, both of which are known to possess biological activity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of certain kinases, including Akt and ERK, which are known to play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide in lab experiments is its potential as a selective inhibitor of certain kinases, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its biological activity and potential applications. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to develop new synthetic methods for the compound, which can improve its availability for research and potential applications.
Synthesis Methods
The synthesis of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1H-indazole-6-amine to yield the final product. The overall process involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and dichloromethane.
Scientific Research Applications
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has been shown to possess anticancer activity, with studies indicating that it can inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
properties
IUPAC Name |
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-4-3-10(18-11)12(17)15-8-2-1-7-6-14-16-9(7)5-8/h1-6H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHCIUMYMZQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

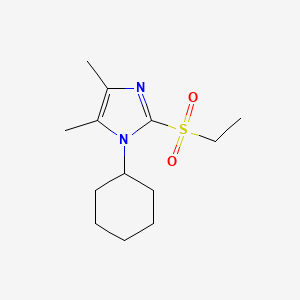
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
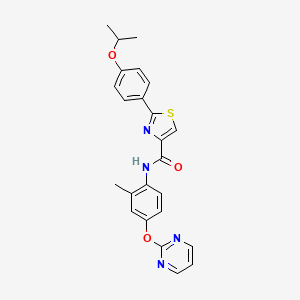
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
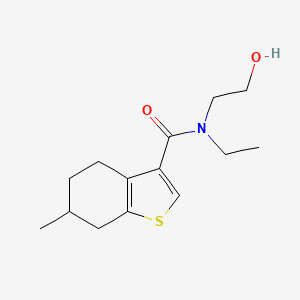
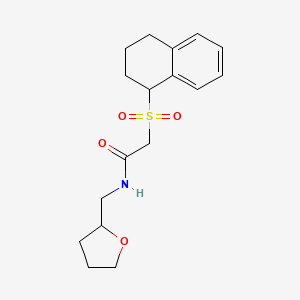
![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)
![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
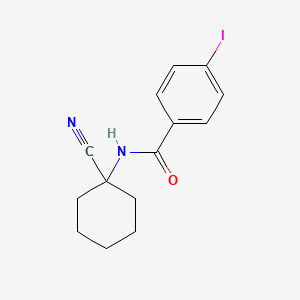
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)